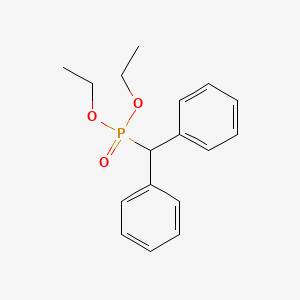

Diethyl benzhydrylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[diethoxyphosphoryl(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSCLSTYANOQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl Benzhydrylphosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl benzhydrylphosphonate is an organophosphorus compound characterized by a benzhydryl group attached to a diethyl phosphonate moiety. Its strategic importance in organic synthesis, particularly in the construction of complex molecular architectures, makes it a valuable reagent for medicinal and materials chemistry. This guide provides an in-depth overview of its chemical and physical properties, a detailed protocol for its synthesis and purification, and a discussion of its application in the renowned Horner-Wadsworth-Emmons reaction.

Part 1: Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1][2] A comprehensive summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 27329-60-8 | [1] |

| Molecular Formula | C₁₇H₂₁O₃P | [1][2] |

| Molar Mass | 304.32 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Melting Point | 39-40 °C | [1][2] |

| Boiling Point | 184-188 °C (at 4 Torr) | [1][2] |

| Density | 1.1287 g/cm³ | [1][2] |

| Refractive Index | 1.532 | [1][2] |

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction.[3][4] This robust and versatile method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the well-established Michaelis-Arbuzov reaction.

Materials:

-

Benzhydryl bromide (or chloride)

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.

-

Charging Reactants: Charge the flask with benzhydryl bromide (1.0 equivalent) and an excess of triethyl phosphite (typically 1.5 equivalents). The excess triethyl phosphite helps to ensure complete conversion of the starting halide.

-

Reaction: Heat the reaction mixture with stirring to a temperature of 150-160 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification Protocol

The primary impurity in the crude product is typically unreacted triethyl phosphite. The following methods can be employed for purification.

Method 1: Vacuum Distillation

This is the most common method for purifying phosphonates, taking advantage of the difference in boiling points between the product and the starting materials.[5]

-

Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short fractionating column.

-

Removal of Excess Triethyl Phosphite: Gently apply vacuum and begin heating the crude reaction mixture. The excess triethyl phosphite will distill first at a lower temperature.

-

Product Distillation: After the triethyl phosphite has been removed, increase the heating to distill the this compound. Collect the fraction corresponding to its boiling point under the applied pressure (e.g., 184-188 °C at 4 Torr).[1][2]

Method 2: Flash Column Chromatography

If distillation is not feasible or does not provide sufficient purity, flash column chromatography is an effective alternative.[5][6]

-

Column Preparation: Prepare a silica gel column packed in a non-polar solvent such as hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and load it onto the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to elute any non-polar impurities. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Application in the Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[7][8][9] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[8][9]

Reaction Mechanism Diagram

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol outlines the general steps for using this compound in an HWE reaction.

Materials:

-

This compound

-

A strong base (e.g., sodium hydride, n-butyllithium)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Aldehyde or ketone

-

Apparatus for inert atmosphere reactions

Procedure:

-

Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent. Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Carbanion Formation: Slowly add a strong base to the solution to generate the phosphonate carbanion. The formation of the carbanion is often indicated by a color change.

-

Reaction with Carbonyl: Add the aldehyde or ketone to the solution of the carbanion. Allow the reaction to proceed at the low temperature and then gradually warm to room temperature.

-

Quenching and Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine to remove the water-soluble phosphate byproduct. Dry the organic layer and remove the solvent under reduced pressure. The resulting crude alkene can be further purified by column chromatography or recrystallization.

Part 4: Safety and Handling

While a full toxicological profile for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.

-

General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

First Aid:

-

Inhalation: Move the person to fresh air.[1]

-

Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with soap and water.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

-

Trzepizur, D., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

-

Study.com. (n.d.). Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction?. [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

-

ResearchGate. (n.d.). Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

- Supporting Information. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 27329-60-8 | Benchchem [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Synthesis of Diethyl benzhydrylphosphonate via Michaelis-Arbuzov reaction

An In-depth Technical Guide to the Synthesis of Diethyl Benzhydrylphosphonate via the Michaelis-Arbuzov Reaction

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Importance of Benzhydrylphosphonates

Organophosphorus compounds, particularly phosphonates, represent a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Their unique ability to act as stable mimics of phosphate esters, combined with their capacity for diverse biological interactions, has led to their integration into a wide range of therapeutic agents, from antiviral to anticancer drugs.[2] The benzhydryl (diphenylmethyl) moiety, in particular, is a privileged scaffold in pharmacology, valued for its steric and electronic properties that can enhance binding affinity and modulate pharmacokinetic profiles.

The synthesis of this compound serves as an exemplary case study in the application of classical organophosphorus chemistry to create high-value molecules. This guide provides a comprehensive, field-proven perspective on its synthesis via the Michaelis-Arbuzov reaction, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations essential for success in a research and development setting.

The Michaelis-Arbuzov Reaction: A Mechanistic Deep Dive

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the reaction that bears their names is the most fundamental and widely utilized method for forming carbon-phosphorus (C-P) bonds.[4][5][6] It facilitates the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[4][5]

The reaction proceeds through a two-stage S(_N)2 mechanism:

-

Nucleophilic Attack and Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite onto the electrophilic benzylic carbon of the benzhydryl halide.[4][5] This is a classic S(_N)2 displacement of the halide, resulting in the formation of a quaternary phosphonium salt intermediate.[4][6] The backside attack nature of this step is a hallmark of the S(_N)2 mechanism.[7][8]

-

Dealkylation via Halide Attack: The displaced halide anion, now a potent nucleophile, performs a second S(_N)2 attack on one of the electrophilic carbons of the ethyl groups attached to the phosphorus center.[4][5] This concerted step cleaves a C-O bond, forming the thermodynamically stable phosphoryl (P=O) double bond and yielding the final this compound product along with a molecule of ethyl halide as a byproduct.[6]

Caption: Figure 1: Michaelis-Arbuzov Reaction Mechanism.

Causality Behind Experimental Choices:

-

Substrate Selection (Benzhydryl Halide): The reactivity of the alkyl halide is paramount and follows the order R-I > R-Br > R-Cl.[1][5] Benzhydryl bromide is an excellent substrate because the benzylic carbon is activated towards S(_N)2 attack due to stabilization of the transition state by the adjacent phenyl rings.[9] While secondary halides can be prone to elimination side-reactions, the benzylic nature of the substrate strongly favors the substitution pathway.[1][4]

-

Reagent (Triethyl Phosphite): Triethyl phosphite is a commonly used nucleophile. It is often used in excess to ensure complete conversion of the more valuable benzhydryl halide and can sometimes serve as the reaction solvent.[10]

-

Thermal Conditions: The reaction typically requires heating (commonly 120-160 °C) to overcome the activation energy for both S(_N)2 steps.[1][4][10] The high temperature also facilitates the removal of the volatile ethyl bromide byproduct (b.p. 38 °C), which helps drive the reaction equilibrium towards the products according to Le Châtelier's principle.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and purity, incorporating steps for monitoring, workup, and purification that are critical for achieving a high-quality final product suitable for downstream applications.

Data Presentation: Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/cm³) |

| Benzhydryl Bromide | C₁₃H₁₁Br | 247.13 | Solid | 185 (15 Torr) | - |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | Liquid | 156 | 0.969 |

| This compound | C₁₇H₂₁O₃P | 304.32 | Solid | 184-188 (4 Torr) [11] | 1.129 [11] |

Experimental Workflow Overview

Caption: Figure 2: Experimental Synthesis Workflow.

Step-by-Step Methodology

Materials & Equipment:

-

Benzhydryl bromide (1.0 eq)

-

Triethyl phosphite (1.5 - 2.0 eq)[10]

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle with magnetic stirring

-

Inert gas supply (Nitrogen or Argon)

-

High-vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a distillation head connected to an inert gas line. Flame-dry all glassware under vacuum and cool under a stream of nitrogen or argon to ensure anhydrous conditions.

-

Charge the flask with benzhydryl bromide (1.0 eq) and triethyl phosphite (1.5 eq). Using an excess of triethyl phosphite helps drive the reaction to completion.[10] The reaction is often run neat (without solvent).

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 150-160 °C under a slow stream of inert gas.[1]

-

Self-Validation: The low-boiling byproduct, ethyl bromide (b.p. 38 °C), will begin to distill off. The rate of its distillation provides a real-time, qualitative measure of the reaction rate. The reaction is proceeding as expected when a distillate is observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis until the starting benzhydryl bromide is consumed (typically 2-6 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure using a rotary evaporator. Expertise Insight: Triethyl phosphite is a high-boiling liquid (156 °C). A good vacuum pump and slight heating of the water bath will be necessary for its efficient removal.

-

The resulting crude oil can be purified by one of two methods:

-

High-Vacuum Distillation (Preferred for Scale): This is the most common and efficient method for purifying liquid/low-melting phosphonates.[10][12] Distill the crude product under high vacuum (e.g., <1 Torr) to isolate the pure this compound. The product has a reported boiling point of 184-188 °C at 4 Torr.[11]

-

Silica Gel Chromatography: For smaller scales or to remove persistent impurities, flash chromatography is effective.[13] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will separate the less polar unreacted phosphite from the more polar phosphonate product.[12]

-

-

-

Characterization:

-

The purified product should be characterized to confirm its identity and purity. Expected spectroscopic data includes:

-

³¹P NMR: A single peak is expected, with a chemical shift characteristic for alkyl phosphonates. For the related diethyl benzylphosphonate, the shift is ~22 ppm (in DMSO-d₆).[14]

-

¹H NMR: Expect characteristic signals for the ethoxy groups (a triplet and a quartet), the two phenyl groups, and a doublet for the methine proton (CH-P) due to coupling with the phosphorus atom.

-

¹³C NMR: Will show signals for the aromatic carbons, the ethoxy carbons, and the key C-P carbon, which will appear as a doublet.

-

IR Spectroscopy: A strong absorption band around 1250 cm⁻¹ is characteristic of the P=O stretch.

-

-

Trustworthiness: Troubleshooting and Safety

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction temperature is sufficiently high (150-160 °C) and the reaction is run to completion as monitored by TLC/NMR.[1] |

| Impure reagents. | Use freshly distilled triethyl phosphite, as it can oxidize or hydrolyze over time.[1] Ensure the starting halide is pure. | |

| Product is an oil with a strong odor | Residual triethyl phosphite. | The product itself is a solid at room temperature (m.p. 39-40 °C).[11] An oily state indicates impurities. Purify further by high-vacuum distillation or chromatography to remove all traces of triethyl phosphite.[13] |

| Multiple spots on TLC after reaction | Side reactions or incomplete conversion. | Secondary halides can undergo elimination.[4] Ensure anhydrous conditions. If elimination is a major issue, consider alternative, milder protocols such as those using Lewis acid catalysis, which can sometimes be performed at lower temperatures.[6][15] |

Safety Considerations:

-

Alkyl Halides: Benzhydryl bromide is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethyl Phosphite: Has a strong, unpleasant odor and is an irritant. Always handle in a fume hood.

-

High Temperatures & Vacuum: Exercise caution when working with heated oil baths and high-vacuum distillations to prevent implosion or fire hazards.

References

-

Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

This compound - Physico-chemical Properties. (2024). ChemBK. [Link]

-

Michaelis–Arbuzov reaction. (2025). J&K Scientific LLC. [Link]

-

This compound | C17H21O3P. (n.d.). PubChem. [Link]

-

Michaelis–Arbuzov reaction. (n.d.). Grokipedia. [Link]

-

SN2 Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Diethyl benzylphosphonate | C11H17O3P. (n.d.). PubChem. [Link]

-

SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

-

11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

-

SN2 reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. (n.d.). ResearchGate. [Link]

-

Diethyl Benzylphosphonate. (n.d.). Organic Syntheses. [Link]

-

The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

-

Diethyl benzyl phosphonate - Optional[31P NMR]. (n.d.). SpectraBase. [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (2019). UNH Scholars' Repository. [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. [Link]

-

Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). UCLA Chemistry. [Link]

- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.).

-

Triethylphosphite. (n.d.). Organic Chemistry Portal. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PMC. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed. [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH. [Link]

-

Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. (2020). MDPI. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. (2025). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SN2 reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

An In-Depth Technical Guide to Diethyl Benzhydrylphosphonate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl benzhydrylphosphonate is a versatile organophosphorus compound with significant applications in modern organic synthesis. Characterized by a diphenylmethyl (benzhydryl) group attached to a diethyl phosphonate moiety, this reagent is a cornerstone for the creation of complex molecular architectures. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a precursor to a stabilized carbanion, enabling the stereoselective synthesis of alkenes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, in-depth spectroscopic analysis, and essential safety and handling information. The content herein is designed to empower researchers in leveraging the full potential of this valuable synthetic tool.

Compound Identification and Nomenclature

-

Systematic Name: Diethyl (diphenylmethyl)phosphonate

-

Common Name: this compound

-

CAS Number: 27329-60-8[1]

-

Molecular Formula: C₁₇H₂₁O₃P[1]

-

Molecular Weight: 304.32 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white solid at room temperature, a physical characteristic that distinguishes it from its liquid analogue, diethyl benzylphosphonate. Its solubility in common organic solvents facilitates its use in a variety of reaction conditions.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 39-40 °C | [1] |

| Boiling Point | 184-188 °C (at 4 Torr) | [1] |

| Density | 1.1287 g/cm³ | [1] |

| Refractive Index | 1.532 | [1] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and dichloromethane. | General knowledge |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction provides a reliable pathway for the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[3]

Michaelis-Arbuzov Reaction: Conceptual Workflow

The synthesis proceeds via the nucleophilic attack of triethyl phosphite on benzhydryl bromide. The resulting phosphonium salt intermediate then undergoes a dealkylation step, typically through attack by the bromide ion, to yield the final phosphonate ester and ethyl bromide as a byproduct.

Caption: Conceptual workflow of the Michaelis-Arbuzov reaction for this compound synthesis.

Detailed Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from established procedures for the synthesis of similar phosphonates and is optimized for the preparation of this compound.

Materials:

-

Benzhydryl bromide

-

Triethyl phosphite

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is thoroughly flushed with inert gas to exclude moisture and oxygen.

-

Charging Reactants: To the flask, add benzhydryl bromide (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene.

-

Addition of Phosphite: Charge the dropping funnel with triethyl phosphite (1.1 to 1.2 equivalents). Add the triethyl phosphite dropwise to the stirred solution of benzhydryl bromide at room temperature. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically around 110-120 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or by observing the cessation of ethyl bromide evolution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

-

Product Characterization: The purified this compound should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

Spectroscopic Analysis

Due to the limited availability of published experimental spectra for this compound, the following analyses are based on predictive models and comparison with the closely related analogue, diethyl benzylphosphonate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl groups of the phosphonate moiety and the unique methine proton of the benzhydryl group, which will be coupled to the phosphorus atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -OCH₂CH ₃ |

| ~4.0-4.2 | Multiplet | 4H | -OCH ₂CH₃ |

| ~4.5 | Doublet | 1H | P-CH (Ph)₂ |

| ~7.2-7.4 | Multiplet | 10H | Aromatic Protons |

Causality Behind Predicted Shifts:

-

The triplet for the methyl protons is due to coupling with the adjacent methylene protons.

-

The multiplet for the methylene protons arises from coupling to both the methyl protons and the phosphorus atom.

-

The doublet for the benzhydryl methine proton is a key diagnostic signal, resulting from coupling to the phosphorus atom (²JP-H). Its downfield shift is due to the deshielding effect of the two phenyl rings and the phosphonate group.

-

The aromatic protons will appear as a complex multiplet in their characteristic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide further confirmation of the structure, with the benzhydryl carbon showing a characteristic doublet due to coupling with the phosphorus atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~16 | Doublet | -OCH₂C H₃ |

| ~53 | Doublet | P-C H(Ph)₂ |

| ~62 | Doublet | -OC H₂CH₃ |

| ~127-138 | Multiple signals | Aromatic Carbons |

Causality Behind Predicted Shifts:

-

The carbons of the ethyl groups and the benzhydryl carbon will all exhibit splitting due to coupling with the phosphorus atom. The magnitude of the coupling constant will decrease with the number of bonds separating the carbon and phosphorus atoms.

-

The benzhydryl carbon is expected to have a significant downfield shift due to the attachment of two phenyl rings and the phosphonate group.

³¹P NMR Spectroscopy (Predicted)

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing phosphonates. For this compound, a single resonance is expected.

| Chemical Shift (δ, ppm) | Multiplicity |

| ~22-26 | Singlet (proton decoupled) |

Causality Behind Predicted Shift:

-

The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents. The presence of the electron-donating benzhydryl group, compared to a simple alkyl group, is expected to result in a chemical shift in the range of 22-26 ppm. For comparison, the ³¹P chemical shift of diethyl benzylphosphonate is approximately 24.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the P=O, P-O-C, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1250 | Strong | P=O stretch |

| ~1050-1020 | Strong | P-O-C stretch |

| ~750 and ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (Predicted Fragmentation)

Electron impact mass spectrometry of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 304

-

Loss of an ethoxy group (-OC₂H₅): m/z = 259

-

Loss of a phenyl group (-C₆H₅): m/z = 227

-

Formation of the tropylium ion: m/z = 91

-

Base Peak: The most stable fragment is likely to be the diphenylmethyl cation ([CH(C₆H₅)₂]⁺) at m/z = 167 .

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Chemical Properties and Applications

The primary chemical utility of this compound stems from the acidity of the proton on the carbon adjacent to the phosphorus atom. Deprotonation with a suitable base generates a highly nucleophilic carbanion that is central to the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones, often providing higher yields and greater stereocontrol.[3][4][5] The water-soluble phosphate byproduct of the HWE reaction simplifies product purification.[3]

The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. This intermediate cyclizes to an oxaphosphetane, which then collapses to form the alkene and a water-soluble phosphate ester.

Caption: Conceptual workflow of the Horner-Wadsworth-Emmons reaction.

This protocol provides a general procedure for the reaction of this compound with an aldehyde to form a substituted alkene.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Preparation of the Carbanion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the carbanion back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

-

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.[7]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes and seek medical attention.[6][7]

-

Skin: Wash off with soap and plenty of water.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7][8]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful reagent in organic synthesis, primarily valued for its role in the Horner-Wadsworth-Emmons reaction. Its ability to generate a stabilized carbanion allows for the efficient and stereoselective synthesis of a wide range of alkenes. This guide has provided a detailed overview of its physical and chemical properties, a robust synthesis protocol, comprehensive spectroscopic analysis, and essential safety information. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to advance their synthetic endeavors in drug discovery and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Benzylphosphonate, 99%. Retrieved from [Link]

-

Harper College. (2011, September 7). Diethyl Benzylphosphonate.pdf. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. Professor Dave Explains. Retrieved from [Link]

-

YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. Chem Survival. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Impact Mass Spectrometry of Diethyl 2-Oxysubstituted Alkylphosphonates-a Remarkably Regiospecific a-Cleavage. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). An Expedient Synthesis of Diethyl Diazomethylphosphonate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.

-

Watson International. (n.d.). Diethyl benzhydryl phosphonate CAS 27329-60-8. Retrieved from [Link]

-

NIST. (n.d.). Diethyl phosphite. Retrieved from [Link]

-

Walchem. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzhydrylmalonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). A method for synthesis of homoallylic bromide. Retrieved from [Link]

Sources

- 1. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Horner-Wadsworth-Emmons Olefination: A Mechanistic Exploration of Diethyl Benzhydrylphosphonate

An In-Depth Technical Guide for Researchers

This guide provides an in-depth examination of the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the specific role and mechanism of action of diethyl benzhydrylphosphonate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of this powerful olefination technique, offering both theoretical understanding and practical application insights. We will dissect the reaction mechanism, explore the factors governing stereoselectivity, and provide a detailed experimental protocol for the synthesis of stilbene derivatives, a common application for this reagent.

Introduction: The Horner-Wadsworth-Emmons Reaction in Modern Synthesis

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of countless natural products, pharmaceuticals, and advanced materials.[1][2] Among the arsenal of olefination methods, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and, most notably, its high degree of stereocontrol, typically favoring the formation of (E)-alkenes.[3][4]

First reported by Leopold Horner and further developed by William Wadsworth and William Emmons, the HWE reaction is a modification of the classic Wittig reaction.[1][3] It employs a phosphonate-stabilized carbanion, which offers distinct advantages over the phosphonium ylides used in the Wittig reaction. These phosphonate carbanions are generally more nucleophilic but less basic, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying product purification significantly.[3][5][6]

This compound is a specialized reagent for the HWE reaction, designed for the synthesis of 1,1-diphenyl-substituted alkenes (e.g., stilbene derivatives). The benzhydryl group (a diphenylmethyl group) provides significant resonance stabilization to the adjacent carbanion, influencing the reactivity and stereochemical outcome of the olefination.

The Core Mechanism of Action

The HWE reaction proceeds through a well-established sequence of steps. The overall transformation involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate salt.[6]

The accepted mechanism involves the following key stages:

-

Deprotonation and Carbanion Formation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a suitable base.[3] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group and, in the case of this compound, further stabilized by the two phenyl rings of the benzhydryl moiety. Common bases for this step include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).[5][7]

-

Nucleophilic Addition: The resulting phosphonate carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][8] This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines or their cyclic adducts).[3]

-

Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[4][9] This intermediate is unstable and rapidly collapses. The driving force for this final step is the formation of a very stable phosphorus-oxygen double bond in the dialkyl phosphate byproduct.[9] This irreversible elimination step yields the final alkene product.

Below is a visual representation of the reaction pathway.

Caption: Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Stereoselectivity: The Origin of (E)-Alkene Preference

A defining feature of the HWE reaction with stabilized phosphonates, such as this compound, is its strong preference for the formation of the thermodynamically more stable (E)-alkene.[3][4] This stereoselectivity is a direct consequence of the reversibility of the initial nucleophilic addition and the steric interactions in the transition states leading to the oxaphosphetane intermediates.

The key points governing stereoselectivity are:

-

Reversibility: The initial addition of the stabilized carbanion to the carbonyl is reversible. This allows the system to equilibrate towards the most stable intermediate.[3]

-

Thermodynamic Control: The transition state leading to the (E)-alkene is lower in energy because it minimizes steric repulsion. In this arrangement, the bulky groups (the benzhydryl group from the phosphonate and the substituent from the carbonyl) are positioned anti to each other.[4]

-

Reaction Conditions: Higher reaction temperatures and the use of sodium or lithium bases generally enhance (E)-selectivity by ensuring the reaction is under thermodynamic control.[3] Conversely, modifications like the Still-Gennari protocol, which uses phosphonates with electron-withdrawing ester groups and potassium bases with crown ethers, can favor the (Z)-alkene by promoting kinetic control.[7]

Experimental Protocol: Synthesis of (E)-Stilbene

This section provides a representative, self-validating protocol for the synthesis of (E)-stilbene from this compound and benzaldehyde. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize (E)-stilbene with high stereoselectivity.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

|---|---|---|---|---|

| This compound | 304.32 | 3.35 g | 11.0 | 1.1 eq. |

| Sodium Hydride (NaH) | 24.00 | 0.26 g (60% disp. in oil) | 11.0 | 1.1 eq. Handle with care. |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 | 1.0 eq. Freshly distilled. |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Dry, aprotic solvent. |

| Saturated NH₄Cl (aq.) | - | 25 mL | - | For quenching. |

| Ethyl Acetate | - | 75 mL | - | For extraction. |

| Brine | - | 25 mL | - | For washing. |

| Anhydrous MgSO₄ | - | - | - | For drying. |

Step-by-Step Methodology

Workflow Visualization

Caption: Figure 2: Experimental Workflow for (E)-Stilbene Synthesis.

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).

-

Causality: An inert, anhydrous environment is critical as the phosphonate carbanion is highly basic and reacts readily with water or atmospheric moisture.

-

Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the protective mineral oil, which can interfere with the reaction. Carefully decant the hexanes after each wash.

-

Add 25 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Dissolve the this compound in 15 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 10 minutes.

-

Causality: Slow addition at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas that occurs as the phosphonate is deprotonated.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until the hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion (ylide). The solution typically turns a reddish-orange color.

-

-

Olefination Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Dissolve the benzaldehyde in 10 mL of anhydrous THF and add it dropwise to the ylide solution.

-

Causality: Adding the aldehyde slowly to the pre-formed ylide solution at low temperature minimizes potential side reactions, such as self-condensation of the aldehyde.[7]

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: Quenching destroys any unreacted NaH and protonates the phosphate byproduct. NH₄Cl is a mild acid, preferable to water alone for preventing the formation of emulsions.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 25 mL of water. Separate the layers.

-

Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

-

Combine all organic layers and wash with brine (25 mL).

-

Causality: The aqueous wash and extraction steps serve to remove the water-soluble diethyl phosphate salt, a key advantage of the HWE reaction.[5] The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure (E)-stilbene as a white solid.

-

Conclusion

The Horner-Wadsworth-Emmons reaction, utilizing reagents like this compound, is an indispensable tool in the synthetic chemist's repertoire. Its mechanism, proceeding through a stabilized carbanion and a transient oxaphosphetane intermediate, provides a thermodynamically controlled pathway to predominantly (E)-alkenes. The operational simplicity, high yields, and ease of byproduct removal make it a superior choice for many applications compared to the classic Wittig reaction. A thorough understanding of the underlying mechanism and the factors influencing stereoselectivity is paramount for its successful application in the complex syntheses demanded by modern chemical research.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (Source: Wikipedia, [Link])

-

Olefination Reactions - Chem 115 Myers. (Source: Harvard University, [Link])

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (Source: Thieme Chemistry, [Link])

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (Source: ResearchGate, [Link])

-

Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (Source: PubMed, [Link])

-

Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction? (Source: Homework.Study.com, [Link])

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (Source: Royal Society of Chemistry, [Link])

-

New synthesis and reactions of phosphonates. (Source: Iowa Research Online, [Link])

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (Source: National Institutes of Health, [Link])

-

Explain the mechanism of a Horner-Wadsworth-Emmons reaction between diethyl benzylphosphonate and. (Source: Brainly.com, [Link])

-

Synthesis of sterically hindered stilbenes of biological importance. (Source: Royal Society of Chemistry, [Link])

-

Scope and Limitations of the Peterson Olefination Reaction as a Route to Vinylidene Phosphanes. (Source: ResearchGate, [Link])

-

Olefination reactions of phosphorus-stabilized carbon nucleophiles. (Source: PubMed, [Link])

-

The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. (Source: Chemical Reviews, [Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (Source: Organic Chemistry Portal, [Link])

-

Horner-Wadsworth-Emmons Reaction. (Source: NROChemistry, [Link])

-

Stilbenes Preparation and Analysis. (Source: Wiley-VCH, [Link])

-

Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. (Source: ResearchGate, [Link])

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (Source: Organic Syntheses, [Link])

-

diethyl (dichloromethyl)phosphonate. (Source: Organic Syntheses, [Link])

- Process for the synthesis of diethyl ethylphosphonate.

-

Wittig Reaction. (Source: Organic Chemistry Portal, [Link])

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the 1H and 31P NMR Spectra of Diethyl Benzhydrylphosphonate

Audience: Researchers, scientists, and drug development professionals.

This guide serves as an authoritative resource on the nuclear magnetic resonance (NMR) characterization of diethyl benzhydrylphosphonate. As a senior application scientist, the narrative herein is crafted to move beyond simple data reporting, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation. Our objective is to provide a self-validating framework for obtaining and analyzing high-fidelity NMR data for this class of organophosphorus compounds.

Introduction: The Structural Significance of this compound

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to a diphenylmethyl (benzhydryl) group and two ethoxy groups. This molecular architecture is a common motif in various fields, from medicinal chemistry to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its structural elucidation in solution, providing unambiguous information on connectivity and chemical environment. This guide offers a comprehensive examination of both the proton (1H) and phosphorus-31 (31P) NMR spectra, which together provide a complete structural fingerprint of the molecule.

PART 1: The Scientific Basis of NMR Analysis

Pillar 1: 1H NMR Spectroscopy - Probing the Proton Framework

The 1H NMR spectrum provides a detailed map of the proton environments within the molecule. Three fundamental parameters are key to its interpretation:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Proximity to electronegative atoms (like oxygen) or anisotropic groups (like phenyl rings) causes a "deshielding" effect, shifting the proton's resonance signal downfield (to a higher ppm value).

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent atoms influence each other's magnetic field, splitting their signals into multiplets (e.g., triplets, quartets). The magnitude of this splitting, the coupling constant (J), is independent of the spectrometer's magnetic field strength and provides crucial connectivity information.

-

Heteronuclear Coupling: The spin-active 31P nucleus (I=1/2, 100% natural abundance) couples with nearby protons, inducing additional splitting.[1][2] This nJHP coupling (where 'n' is the number of bonds separating the nuclei) is a hallmark of organophosphorus compounds and is essential for assigning protons close to the phosphorus center.

Pillar 2: 31P NMR Spectroscopy - A Direct View of the Phosphorus Core

31P NMR spectroscopy offers a direct and highly sensitive probe of the phosphorus atom's chemical state.[3]

-

Chemical Shift (δ): The 31P chemical shift is extremely sensitive to the substituents bonded to the phosphorus atom. The value can definitively characterize the oxidation state and coordination environment.[4] Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H3PO4) at 0 ppm.[5]

-

Proton Decoupling: To simplify the spectrum and enhance sensitivity, 31P NMR is almost always performed with broadband proton decoupling.[3] This technique irradiates the sample with a broad range of radiofrequencies that continuously flip the proton spins, effectively removing their coupling to the phosphorus nucleus. The result is a single, sharp signal for each unique phosphorus atom in the molecule.

PART 2: A Validated Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent upon a meticulous and well-justified experimental protocol.

Methodology 1: Sample Preparation

-

Compound & Solvent: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice due to its high solubilizing power for many organic compounds and a single residual solvent peak that is easily identified.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) for 1H NMR referencing (δ = 0.00 ppm). For 31P NMR, an external standard of 85% H3PO4 is the universal reference.[5]

-

Homogenization: Ensure the sample is fully dissolved and transfer the clear solution to a 5 mm NMR tube. Particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines.

Methodology 2: Spectrometer Configuration and Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Table 1: Recommended 1H NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zg30 | A standard 30° pulse angle provides a good compromise between signal intensity and allowing for faster repetition rates. |

| Spectral Width | 12 ppm | Sufficiently covers the entire expected chemical shift range for the molecule. |

| Acquisition Time | 3-4 s | Ensures adequate digital resolution to resolve fine coupling patterns. |

| Relaxation Delay | 2 s | Allows for sufficient, though not necessarily complete, T1 relaxation between scans for qualitative analysis. |

| Number of Scans | 8 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |

Table 2: Recommended 31P{1H} NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 | A 30° pulse with power-gated proton decoupling to eliminate 1H-31P coupling and benefit from the Nuclear Overhauser Effect (NOE).[3] |

| Spectral Width | 100 ppm | A safe window for phosphonates, centered around the expected ~25 ppm region.[6] |

| Acquisition Time | 1-2 s | Sufficient for resolving the expected sharp singlet. |

| Relaxation Delay | 5 s | Phosphorus nuclei can have long T1 relaxation times; a longer delay helps ensure more accurate signal intensity. |

| Number of Scans | 64 | Necessary to achieve a good signal-to-noise ratio due to the lower gyromagnetic ratio of 31P compared to 1H. |

PART 3: In-Depth Spectral Analysis

Molecular Framework and Proton Labeling

To facilitate a clear discussion, the protons in this compound are labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

1H NMR Spectrum: Interpretation

The 1H NMR spectrum is characterized by four distinct regions corresponding to the aromatic, methine, methylene, and methyl protons.

Table 3: Summary of 1H NMR Spectral Data

| Proton Label | Approx. δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Integration |

|---|---|---|---|---|

| Phenyl (Ph) | 7.2 - 7.5 | Multiplet (m) | - | 10H |

| Methine (Ha) | 4.6 - 4.9 | Doublet (d) | 2JHP ≈ 24 Hz | 1H |

| Methylene (Hb) | 3.9 - 4.2 | Doublet of Quartets (dq) | 3JHH ≈ 7 Hz, 3JHP ≈ 8 Hz | 4H |

| Methyl (Hc) | 1.1 - 1.3 | Triplet (t) | 3JHH ≈ 7 Hz | 6H |

-

Phenyl Protons (10H): The ten protons from the two phenyl rings appear as a complex, overlapping multiplet in the aromatic region (7.2-7.5 ppm). Their exact shifts are influenced by their relative positions on the rings and through-space interactions.

-

Methine Proton (Ha, 1H): This proton is significantly deshielded by the two adjacent phenyl rings and the electron-withdrawing phosphonate group, causing it to appear far downfield (~4.7 ppm). Its signal is split into a large doublet by the phosphorus atom two bonds away (a geminal coupling, 2JHP) with a characteristic coupling constant of approximately 24 Hz.

-

Methylene Protons (Hb, 4H): The two CH2 groups of the ethoxy moieties are chemically equivalent. These protons (~4.0 ppm) are deshielded by the adjacent oxygen. Their signal is a complex multiplet known as a "doublet of quartets." The splitting into a quartet arises from coupling to the three protons of the adjacent methyl group (3JHH ≈ 7 Hz). Each line of this quartet is further split into a doublet by the phosphorus atom three bonds away (3JHP ≈ 8 Hz).

-

Methyl Protons (Hc, 6H): The two CH3 groups are also equivalent and appear at the most upfield position (~1.2 ppm). Their signal is a clean triplet due to coupling with the two protons of the adjacent methylene group (3JHH ≈ 7 Hz). Any coupling to the phosphorus atom four bonds away is typically too small to be resolved.

31P{1H} NMR Spectrum: Interpretation

The proton-decoupled 31P NMR spectrum provides a simple yet powerful confirmation of the compound's identity.

Table 4: Summary of 31P NMR Spectral Data

| Nucleus | Approx. δ (ppm) | Multiplicity |

|---|

| 31P | 22 - 25 | Singlet |

-

Phosphonate Signal: A single, sharp peak is observed in the region of 22-25 ppm. This chemical shift is highly characteristic of an alkyl phosphonate. For comparison, the closely related diethyl benzylphosphonate has a reported chemical shift of ~24.5 ppm.[6] The presence of a single signal confirms the existence of only one phosphorus environment in the sample, serving as an excellent indicator of purity from phosphorus-containing contaminants.

PART 4: Authoritative Grounding & Conclusion

The analysis presented in this guide is grounded in the fundamental principles of NMR spectroscopy and supported by empirical data from chemical databases and scientific literature.[3][5][6] The detailed protocol provides a robust methodology for obtaining reliable data, while the in-depth interpretation explains the causal relationships between molecular structure and spectral appearance.

By systematically analyzing the chemical shifts, integration values, and, most importantly, the spin-spin coupling patterns in both the 1H and 31P spectra, a researcher can unambiguously confirm the structure of this compound. This comprehensive approach, combining a validated experimental framework with a detailed interpretive guide, ensures the highest degree of scientific integrity and trustworthiness in the characterization of organophosphorus compounds.

References

- Kosolapoff, G. M., & Maier, L. (Eds.). (1972). Organophosphorus Compounds, Volume 4. Wiley-Interscience.

-

Blanchard, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 994–1001. [Link]

-

National Institutes of Health (NIH). (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Hollingsworth, M. D., & Cyr, N. (1992). A Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. Journal of Magnetic Resonance, 98(2), 335-341. [Link]

- Barron, A. R. (n.d.). Phosphorus-31 NMR Spectroscopy. LibreTexts.

-

NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

University of Illinois. (n.d.). H{P} – Phosphorus Decoupled Proton NMR on the UI400 or U500. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Barron, A. R. (n.d.). Introduction to 31P NMR Spectroscopy. LibreTexts. [Link]

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Stability and storage conditions for Diethyl benzhydrylphosphonate

An In-Depth Technical Guide to the Stability and Storage of Diethyl Benzhydrylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 27329-60-8) is an organophosphorus compound characterized by a diphenylmethyl (benzhydryl) group attached to a diethyl phosphonate moiety.[1][2] This reagent is primarily utilized in organic synthesis, most notably as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction to generate substituted alkenes.[1] Its bulky benzhydryl group offers unique steric and electronic properties that can influence reaction outcomes. Given its role as a key building block, ensuring the chemical integrity and purity of this compound through appropriate storage and handling is paramount to achieving reproducible and successful synthetic results.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its potential degradation pathways, and establishes field-proven protocols for its optimal storage and stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. As a white solid at room temperature, it is less susceptible to aerial oxidation than a liquid but requires careful handling to avoid dust generation.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁O₃P | [1][2] |

| Molar Mass | 304.32 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 39-40 °C | [1][3] |

| Boiling Point | 184-188 °C (at 4 Torr) | [1][3] |

| Density | 1.1287 g/cm³ | [1][3] |

Section 1: Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by its susceptibility to several key environmental and chemical factors. The central phosphorus-carbon (P-C) bond is notably robust against abiotic degradation; however, the ester linkages are the primary sites of vulnerability.[1]

Hydrolysis: The Primary Degradation Concern

The most significant degradation pathway for this compound is the hydrolysis of its diethyl ester groups. This reaction can be catalyzed by both acidic and basic conditions.

-

Mechanism Causality : In alkaline hydrolysis , the hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom. This process is highly dependent on steric hindrance; the bulky benzhydryl group may slow this reaction compared to less substituted phosphonates.[4] In acid-catalyzed hydrolysis , the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.[4]

-

Degradation Products : Hydrolysis results in the cleavage of one or both ethyl ester groups, leading to the formation of the corresponding phosphonic acid and ethanol. Complete hydrolysis yields benzhydrylphosphonic acid.

Caption: Proposed hydrolysis degradation of this compound.

Thermolysis

While stable at ambient temperatures, this compound can undergo thermal decomposition at elevated temperatures. Its high boiling point, measured under vacuum, suggests that heating at atmospheric pressure could lead to degradation before boiling.[1][3]

-

Mechanism Causality : High temperatures provide the activation energy needed to break the P-O and C-O bonds within the ester functionalities. The specific decomposition pathway can be complex, but it often involves elimination reactions.

-

Precautionary Principle : To ensure the compound's integrity, it is crucial to avoid exposure to high temperatures. If heating is necessary for a reaction, it should be done under controlled conditions and for the minimum time required.

Oxidation

Safety data sheets for analogous phosphonate compounds consistently list strong oxidizing agents as incompatible materials.[5][6][7]

-

Mechanism Causality : The phosphorus center and the benzhydryl C-H bond are potential sites for oxidation. Reaction with strong oxidizers could lead to the formation of phosphate esters or cleavage of the P-C bond, compromising the molecule's structure.

-

Trustworthiness in Practice : This self-validating protocol—keeping the reagent away from oxidizers—prevents the introduction of difficult-to-remove impurities and ensures the reagent performs as expected in sensitive downstream applications like the HWE reaction.

Photodegradation

The presence of two phenyl rings in the benzhydryl group suggests that the molecule will absorb ultraviolet (UV) light. Prolonged exposure to direct sunlight or other UV sources could induce photodegradation.

-

Mechanism Causality : The energy absorbed from UV photons can promote electrons to higher energy states, potentially leading to the formation of reactive radical species and subsequent decomposition.

-

Preventative Measures : Storing the compound in amber or opaque containers is a simple and effective way to prevent light-induced degradation.

Section 2: Recommended Storage and Handling Protocols

Based on the chemical stability profile, a set of authoritative storage and handling procedures can be established to maximize the shelf-life and purity of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate the risks of hydrolysis, thermolysis, and photodegradation. General guidelines for phosphonates recommend a cool, dry, and well-ventilated environment.[8][9]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place (e.g., 2-8 °C recommended for long-term storage). | Minimizes risk of thermal degradation and slows hydrolytic processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed.[5][6][8][10] | Prevents exposure to atmospheric moisture, which is the primary driver of hydrolysis. |

| Light Exposure | Store in an amber or opaque container, away from direct sunlight.[8] | Prevents potential photodegradation due to UV absorption by the aromatic rings. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[5][6][7] | Avoids chemically-induced degradation pathways. |

Safe Handling Procedures

Proper handling is essential for user safety and to prevent contamination of the material.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[8][11][12][13]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[8][11]

-

Dispensing : As a solid with a relatively low melting point (39-40 °C), the compound should be handled with clean spatulas.[1][3] Avoid generating dust. On warm days, the material may be partially melted; handle accordingly.

-

Container Sealing : After dispensing, ensure the container is tightly resealed to prevent moisture ingress.[5][10] If the container has been opened multiple times, flushing the headspace with an inert gas before resealing is recommended.

Section 3: Experimental Protocol for Stability Assessment (Forced Degradation Study)

To empirically validate the stability of a given batch of this compound, a forced degradation study is the authoritative method. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and determine degradation rates.

Workflow for Forced Degradation Analysis

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

Objective: To quantify the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials & Instrumentation:

-

This compound (test sample and reference standard)

-

HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade), Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

2. HPLC Method:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

-

Working Standard: Dilute the stock solution to 0.1 mg/mL with the mobile phase.

4. Forced Degradation Procedure:

-

For each condition below, aliquot a portion of the stock solution into separate vials.

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Place a vial containing the solid compound in an oven at 80 °C. At each time point, dissolve a weighed amount in acetonitrile.

-

Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (254 nm) at room temperature.

-

5. Time-Point Analysis:

-

At specified intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.

-

Quenching: For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

-

Filter through a 0.45 µm syringe filter and inject into the HPLC system.

6. Data Interpretation:

-

Calculate the percentage of this compound remaining at each time point by comparing its peak area to the time-zero sample.

-

Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.